molecular formula C13H9F2NO B1421744 4-(2,4-Difluorobenzoyl)-2-methylpyridine CAS No. 1187169-51-2

4-(2,4-Difluorobenzoyl)-2-methylpyridine

Cat. No. B1421744
M. Wt: 233.21 g/mol
InChI Key: SMWCIMMATRWERL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “4-(2,4-Difluorobenzoyl)piperidine Hydrochloride”, involves complex chemical reactions . “2,4-Difluorobenzoyl chloride” is used in the synthesis of related compounds .

Scientific Research Applications

Supramolecular Chemistry and Crystal Structures

  • Research on molecular salts involving 2-amino-4-methylpyridine (a related compound to 4-(2,4-Difluorobenzoyl)-2-methylpyridine) shows significant interest in understanding their crystal structures and supramolecular associations. For instance, studies on compounds formed from self-assembly of 2-amino-4-methylpyridine with various aromatic carboxylic acids reveal insights into hydrogen-bonding features and the formation of 1D–3D frameworks structures due to non-covalent interactions (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Organic Chemistry and Material Science

  • The synthesis and structural analysis of organic compounds involving derivatives of 4-methylpyridine are extensively studied. For example, research on the formation of fluorescent crystals and co-crystals of 1,8-naphthalimide derivatives containing at the N-position an n-methylpyridine showcases the exploration of photophysical properties and the impact of molecular arrangement in solids (Grepioni, d’Agostino, Braga, Bertocco, Catalano, & Ventura, 2015).

Advanced Material Applications

  • The development and analysis of materials like lanthanide ternary complexes based on 2,4-difluorobenzoic acid (related to 4-(2,4-Difluorobenzoyl)-2-methylpyridine) showcase applications in thermoanalysis and luminescence properties. Studies on these complexes highlight their structural features and potential applications in areas like photoluminescence (Du, Ren, & Zhang, 2020).

Catalysis and Chemical Reactions

  • Research in catalytic systems and chemical reactions often explores the reactivity of compounds like 4-methylpyridine derivatives. For instance, studies on the catalytic amide-base system involving 2-methylpyridines as nucleophiles in coupling reactions underline the importance of these compounds in synthetic chemistry (Shigeno, Nakaji, Nozawa‐Kumada, & Kondo, 2019).

properties

IUPAC Name

(2,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWCIMMATRWERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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